molecular formula C14H17N5OS2 B5877456 2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE

2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B5877456
M. Wt: 335.5 g/mol
InChI Key: JQNGPAZPUVGMTG-OQLLNIDSSA-N
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Description

2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • **N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

Uniqueness

2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[[5-[(E)-dimethylaminomethylideneamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS2/c1-10-4-6-11(7-5-10)16-12(20)8-21-14-18-17-13(22-14)15-9-19(2)3/h4-7,9H,8H2,1-3H3,(H,16,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNGPAZPUVGMTG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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